molecular formula C19H16ClNO2 B12140693 N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide

Cat. No.: B12140693
M. Wt: 325.8 g/mol
InChI Key: OEWLOWMCOXNSNQ-UHFFFAOYSA-N
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Description

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide is an organic compound that belongs to the class of benzamides It is characterized by the presence of a benzyl group, a chloro substituent, and a furan-2-ylmethyl group attached to the benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzyl Chloride: Benzyl alcohol is reacted with thionyl chloride to form benzyl chloride.

    Nucleophilic Substitution: Benzyl chloride is then reacted with 3-chlorobenzamide in the presence of a base such as sodium hydroxide to form N-benzyl-3-chlorobenzamide.

    Furan-2-ylmethylation: The final step involves the reaction of N-benzyl-3-chlorobenzamide with furan-2-ylmethanol in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The chloro substituent can be reduced to a hydrogen atom, forming N-benzyl-N-(furan-2-ylmethyl)benzamide.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

    Oxidation: Furan-2-carboxylic acid derivatives.

    Reduction: N-benzyl-N-(furan-2-ylmethyl)benzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and receptor binding.

    Industrial Applications: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide involves its interaction with specific molecular targets. In medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain kinases or proteases, leading to anti-inflammatory or anticancer effects. The furan ring and benzyl group play crucial roles in its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-3-chlorobenzamide: Lacks the furan-2-ylmethyl group, which may result in different biological activity and chemical properties.

    N-benzyl-N-(furan-2-ylmethyl)benzamide: Lacks the chloro substituent, which can affect its reactivity and interaction with molecular targets.

    3-chloro-N-(furan-2-ylmethyl)benzamide: Lacks the benzyl group, which may influence its solubility and pharmacokinetic properties.

Uniqueness

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide is unique due to the presence of both the chloro and furan-2-ylmethyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

Molecular Formula

C19H16ClNO2

Molecular Weight

325.8 g/mol

IUPAC Name

N-benzyl-3-chloro-N-(furan-2-ylmethyl)benzamide

InChI

InChI=1S/C19H16ClNO2/c20-17-9-4-8-16(12-17)19(22)21(14-18-10-5-11-23-18)13-15-6-2-1-3-7-15/h1-12H,13-14H2

InChI Key

OEWLOWMCOXNSNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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